molecular formula C10H13NO B1314895 5-Methoxy-2,3-dihydro-1H-inden-2-amine CAS No. 73305-09-6

5-Methoxy-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1314895
CAS No.: 73305-09-6
M. Wt: 163.22 g/mol
InChI Key: HLXHCNWEVQNNKA-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dihydro-1H-inden-2-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-3-2-7-4-9(11)5-8(7)6-10/h2-3,6,9H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXHCNWEVQNNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2)N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478566
Record name 2-Amino-5-methoxyindan
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73305-09-6
Record name 5-Methoxyindan-2-ylamine
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URL https://commonchemistry.cas.org/detail?cas_rn=73305-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methoxyindan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-methoxyindan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-5-METHOXYINDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD8S15863A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-Methoxy-2,3-dihydro-1H-inden-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacodynamics and Synthesis of 5-Methoxy-2,3-dihydro-1H-inden-2-amine (5-MeO-AI)

Executive Summary

This compound (5-MeO-AI), commonly referred to as MEAI, is a rigidified aminoindane derivative structurally analogous to para-methoxyamphetamine (PMA). Unlike its amphetamine counterparts, the incorporation of the amine into a rigid indane ring system significantly alters its pharmacological profile, reducing neurotoxic potential while retaining specific monoaminergic activity.

This guide delineates the mechanism of action (MoA) of 5-MeO-AI, characterizing it as a serotonin-preferring monoamine releasing agent (MRA) with secondary activity at


-adrenergic receptors. Current research highlights its potential utility in modulating binge behaviors (alcohol use disorder) and metabolic regulation (obesity), distinguishing it from purely recreational psychostimulants.[1][2]

Chemical Architecture & SAR Analysis

The structural integrity of 5-MeO-AI defines its receptor selectivity. By bridging the


-carbon and the aromatic ring of the phenethylamine backbone, the indane ring restricts the side chain's conformational rotation.
  • Rigidification: The "frozen" conformation prevents the molecule from adopting the specific rotamers often associated with the high neurotoxicity of chlorinated and methoxylated amphetamines (e.g., PCA, PMA).

  • 5-Methoxy Substitution: This substituent on the benzene ring shifts selectivity heavily toward the serotonin transporter (SERT), increasing potency as a serotonin releasing agent compared to the parent compound 2-AI (which is NET/DAT selective).

Pharmacodynamics: Mechanism of Action

5-MeO-AI functions primarily as a substrate-type releasing agent rather than a simple reuptake inhibitor.

The Monoamine Release Mechanism

Unlike reuptake inhibitors (SSRIs) that bind to the orthosteric site and block transport, 5-MeO-AI acts as a substrate for the transporter proteins.

  • Translocation: 5-MeO-AI binds to the outward-facing conformation of SERT (and to a lesser extent NET/DAT).

  • Internalization: The transporter moves the molecule into the cytoplasm.

  • Reverse Transport: This process disrupts the ion gradient (specifically

    
     and 
    
    
    
    ), triggering the transporter to reverse its function, effluxing endogenous serotonin (5-HT) into the synaptic cleft.
Receptor Selectivity Profile

Quantitative analysis reveals a distinct rank order of potency: SERT > NET > DAT .[3]

Table 1: Monoamine Release Potency (


) of 5-MeO-AI vs. Analogues 
Data synthesized from Halberstadt et al. (2019) and related comparative studies.
CompoundSERT

(nM)
NET

(nM)
DAT

(nM)
Selectivity Ratio (DAT/SERT)
5-MeO-AI (MEAI) 134 861 2,646 ~19.7 (Serotonergic)
MDAI1141171,334~11.7 (Mixed)
2-AI>10,000864390.04 (Noradrenergic)
MMAI313,101>10,000>300 (Highly Selective)

Note: Lower


 indicates higher potency. 5-MeO-AI is approximately 20 times more potent at releasing Serotonin than Dopamine, reducing its abuse liability compared to traditional psychostimulants.
Secondary Targets
  • 
    -Adrenergic Receptors:  5-MeO-AI displays moderate affinity for 
    
    
    
    ,
    
    
    , and
    
    
    subtypes.[4] This interaction may contribute to the sedation or "anxiolytic-like" effects often reported, contrasting with the stimulation of pure dopaminergic agents.
  • 5-HT

    
     Agonism:  Moderate affinity at 5-HT
    
    
    
    raises a safety signal for potential valvulopathy if used chronically, a known risk for serotonergic releasers.

Visualizing the Pathway

The following diagram illustrates the synaptic mechanism where 5-MeO-AI hijacks the SERT transporter to increase synaptic serotonin.

MoA_Pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Cytoplasm Agonist 5-MeO-AI (Extracellular) SERT_Out SERT (Outward Facing) Agonist->SERT_Out Binds as Substrate Synaptic_5HT Increased Synaptic 5-HT SERT_Out->Synaptic_5HT Release Intra_Drug 5-MeO-AI (Intracellular) SERT_Out->Intra_Drug Translocation Vesicle Vesicular 5-HT (Storage) Intra_Drug->Vesicle Disrupts VMAT2 (Hypothesized) Cytosolic_5HT Cytosolic 5-HT (Pool) Vesicle->Cytosolic_5HT Leakage Cytosolic_5HT->SERT_Out Reverse Transport (Efflux)

Figure 1: Mechanism of 5-MeO-AI induced Serotonin Efflux. The compound enters via SERT, increasing the cytosolic pool of 5-HT, which triggers reverse transport into the synapse.

Experimental Protocols

Synthesis: Reductive Amination

The most reliable synthesis route for research-grade 5-MeO-AI utilizes 5-methoxy-2-indanone as the precursor.

Reagents:

  • 5-Methoxy-2-indanone (Precursor)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 5-methoxy-2-indanone (1 eq) and Ammonium Acetate (10 eq) in anhydrous Methanol. Stir at room temperature for 30 minutes to allow the intermediate imine to form.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise to prevent excessive exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours under an inert atmosphere (

    
    ).
    
  • Quenching: Acidify carefully with concentrated HCl to pH < 2 to quench unreacted hydride and decompose boron complexes.

  • Workup: Basify with NaOH (aq) to pH > 12. Extract with Dichloromethane (DCM) x3.

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Convert to Hydrochloride salt using HCl/Ether for crystallization.
    
In Vitro Functional Assay (Uptake Inhibition/Release)

To validate the


 values described in Section 3.

System: HEK-293 cells stably expressing human SERT, NET, or DAT.[5] Protocol:

  • Preparation: Plate cells in 96-well poly-D-lysine coated plates.

  • Loading: Incubate cells with fluorescent neurotransmitter substrate (e.g., ASP+ for NET/DAT or fluorescent 5-HT analog for SERT) or radiolabeled

    
    .
    
  • Treatment: Add 5-MeO-AI at varying concentrations (

    
     to 
    
    
    
    M).
  • Incubation: Incubate for 10 minutes (release assay) or 5 minutes (uptake inhibition).

  • Measurement:

    • For Release: Measure radioactivity or fluorescence in the supernatant.

    • For Uptake: Lyse cells and measure retained radioactivity.

  • Analysis: Fit data to non-linear regression models (Sigmoidal dose-response) to calculate

    
     or 
    
    
    
    .

Metabolism and Pharmacokinetics

Research indicates a rapid metabolic turnover for 5-MeO-AI, contributing to its short duration of action.

  • Primary Metabolites:

    • N-acetyl-MEAI: Formed via N-acetylation.[6]

    • 5-hydroxy-N-acetyl-AI: Formed via oxidative demethylation (CYP2D6 mediated) followed by acetylation.

  • Pharmacokinetics:

    • Half-life (

      
      ): 0.5 – 0.7 hours (Rat model).[6]
      
    • Bioavailability:[6] Non-linear.[6] Low (25%) at 10 mg/kg, but increases significantly (>100%) at higher doses (90 mg/kg), suggesting saturation of first-pass metabolism.

References

  • Halberstadt, A. L., et al. (2019).[7] "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors."[4] Psychopharmacology.

  • Shimshoni, J. A., et al. (2017).[7] "Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development." Toxicology and Applied Pharmacology.

  • Simonds, S. E., et al. (2024). "5-Methoxy-2-aminoindane Reverses Diet-Induced Obesity and Improves Metabolic Parameters in Mice."[8][9] ACS Pharmacology & Translational Science.

  • Nichols, D. E., et al. (1990). "Non-neurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA)." Journal of Medicinal Chemistry.

  • Caldwell, J. (1999). "Amphetamines and related stimulants: Chemical, biological, clinical, and sociological aspects." CRC Press. (General Reference for Aminoindane SAR).

Sources

Definitive Guide to Mass Spectrometry of 5-Methoxy-2-Aminoindane (MEAI) HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometric characterization of 5-methoxy-2-aminoindane (5-MEAI) hydrochloride, a psychoactive aminoindane derivative and putative alcohol-substitute candidate. It synthesizes electron ionization (EI) and electrospray ionization (ESI) data to support forensic identification, metabolic profiling, and drug development workflows.

Chemical Identity & Physicochemical Core

5-MEAI is a rigid analogue of the amphetamine class, specifically sharing structural homology with 4-methoxyamphetamine (PMA) but constrained within an indane ring system. This rigidity alters its pharmacological profile—favoring serotonin release—and its fragmentation behavior in mass spectrometry.

PropertySpecification
IUPAC Name 5-methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride
Formula C₁₀H₁₃NO[1][2] · HCl
Exact Mass (Free Base) 163.0997 Da
Exact Mass (Protonated) 164.1070 Da
Appearance White crystalline solid
Solubility Water (High), Methanol (High), Acetonitrile (Moderate)
Key Isomers 4-methoxy-2-aminoindane, 6-methoxy-2-aminoindane (equivalent to 5-), N-methyl-2-aminoindane (isobaric if methoxy is absent, but formula differs)

GC-MS Analysis (Electron Ionization)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for solid-dose identification of MEAI. Unlike acyclic amphetamines which fragment heavily via alpha-cleavage, the aminoindane ring confers stability, resulting in a distinctively abundant molecular ion.

Fragmentation Pathway (EI at 70 eV)

The EI spectrum is characterized by the stability of the indane core.

  • Molecular Ion (

    
    ): m/z 163. High abundance (often the base peak or >80% relative abundance).
    
  • Loss of Ammonia (

    
    ): m/z 146. A primary diagnostic peak formed by the elimination of the amine group (
    
    
    
    ).
  • Loss of Methyl Radical (

    
    ): m/z 148. Loss of the methyl group from the methoxy ether.
    
  • Indenyl Cation: m/z 117. Formed after the loss of the amine and methoxy/formaldehyde fragments.

  • Tropylium Ion: m/z 91. Characteristic aromatic fragment indicating the presence of a benzyl moiety.

Visualization: EI Fragmentation Logic

EI_Fragmentation M Molecular Ion (M+) m/z 163 M_NH3 [M - NH3]+ m/z 146 M->M_NH3 - NH3 (17 u) M_CH3 [M - CH3]+ m/z 148 M->M_CH3 - CH3• (15 u) Indene Indenyl Cation m/z 117 M_NH3->Indene - CHO• / Rearrangement M_CH3->Indene - NH3 Tropylium Tropylium Ion m/z 91 Indene->Tropylium - C2H2

Caption: Proposed electron ionization (EI) fragmentation pathway for 5-MEAI, highlighting the dual loss of ammonia and methyl radical.

Experimental Protocol: GC-MS
  • Column: Rxi-624Sil MS (30 m × 0.25 mm × 1.4 µm) or equivalent.[3]

    • Why: The thicker film and cyanopropylphenyl phase provide superior resolution for amine isomers compared to standard 5% phenyl columns.

  • Inlet: Split (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • Derivatization (Optional): Trifluoroacetic anhydride (TFAA).

    • Result: Shifts m/z 163 to m/z 259 (N-TFA derivative). Improves peak shape and separates 4-methoxy/5-methoxy isomers if co-elution occurs.

LC-MS/MS Analysis (Electrospray Ionization)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for biological matrices (plasma, urine) where sensitivity is paramount.

ESI Transitions (Positive Mode)

Protonation occurs readily at the primary amine.

  • Precursor Ion (

    
    ): m/z 164.1
    
  • Primary Transition (Quantifier): m/z 164.1 → 147.1

    • Mechanism:[4][5] Loss of

      
       (17 Da). This is the most intense transition but can be non-specific for aminoindanes.
      
  • Secondary Transition (Qualifier): m/z 164.1 → 133.1

    • Mechanism:[4][5] Loss of methylamine (

      
      , 31 Da) or simultaneous loss of 
      
      
      
      and
      
      
      .
  • Tertiary Transition: m/z 164.1 → 119.1

    • Mechanism:[4][5] Loss of

      
       (ethylamine equivalent fragment) or deep ring cleavage.
      
Metabolic Profiling Workflow

In vivo, MEAI undergoes Phase I and Phase II metabolism. The primary metabolic markers for LC-MS screening are:

  • N-Acetyl-MEAI: m/z 206.1 (

    
    ).
    
    • Transition: 206 → 147 (Loss of acetamide).

  • O-Demethyl-MEAI (5-OH-2-AI): m/z 150.1 (

    
    ).
    
    • Transition: 150 → 133 (Loss of

      
      ).
      
  • 5-OH-N-Acetyl-2-AI: m/z 192.1 (

    
    ).
    
Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_MS Tandem MS (MRM) Sample Biological Sample (Urine/Plasma) Prep Protein Precipitation (Acetonitrile 3:1) Sample->Prep LC LC Separation C18 / Biphenyl Column Prep->LC ESI ESI Source (+) LC->ESI Q1 Q1: Select 164.1 ESI->Q1 Q2 Collision Cell (CID) Q1->Q2 Q3 Q3: Select 147.1 / 133.1 Q2->Q3

Caption: LC-MS/MS MRM workflow for the quantification of 5-MEAI in biological matrices.

Experimental Protocol: LC-MS/MS
  • Column: Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm) or C18.

    • Why: Biphenyl phases offer enhanced pi-pi selectivity for the aromatic indane ring, separating it from matrix interferences.

  • Mobile Phase A: 0.1% Formic acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic acid in Methanol.

  • Gradient: 5% B to 95% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.

Forensic Differentiation & Isomer Analysis

A critical challenge in forensic analysis is distinguishing 5-MEAI from its positional isomers (e.g., 4-methoxy-2-aminoindane) and isobaric compounds.

AnalyteMWRetention Index (Rxi-624)Key MS Feature
5-MEAI 163~1650Base peak m/z 163; Strong m/z 148
4-MEAI 163~1630Similar spectrum; requires RT resolution
MMAI 177~1750Molecular ion m/z 177; Methylated homologue
PMMA 179~1580m/z 58 (Base peak, alpha-cleavage)

Differentiation Strategy:

  • Retention Time: 5-MEAI typically elutes later than 4-MEAI on polar columns due to steric accessibility of the methoxy group.

  • Derivatization: Reaction with TFAA amplifies steric differences, increasing resolution between 4- and 5-substituted isomers.

References

  • Shimshoni, J. A., et al. (2017).[2] Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development. Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Rose, S. R., et al. (2021). Gas chromatography–mass spectrometry of eight aminoindanes. Drug Testing and Analysis. Retrieved from [Link]

  • Winkler, I., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI). Toxicology and Applied Pharmacology. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library.[6] Retrieved from [Link]

Sources

Strategic Selection of Precursors for 5-Methoxy-2,3-dihydro-1H-inden-2-amine Synthesis: A Process Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

The synthesis of 5-methoxy-2,3-dihydro-1H-inden-2-amine (also known as 5-methoxy-2-aminoindane or MEAI) presents a specific regiochemical challenge: placing the amine group at the 2-position of the indane ring.

Unlike tryptamines or phenethylamines, where the ethylamine chain is naturally pendant, the indane system is rigid. The most commercially available precursor, 5-methoxy-1-indanone , possesses a ketone at the 1-position. Direct reductive amination of this starting material yields the 1-amino isomer, which is pharmacologically distinct and structurally incorrect for this target.

Therefore, the synthesis of 5-MeO-2-AI requires a "regiochemical walk"—moving functionality from the 1-position to the 2-position. This guide focuses on the three-tier precursor system required to achieve this:

  • The Stable Anchor: 5-Methoxy-1-indanone (Commercial Starting Material).

  • The Bridge: 5-Methoxyindene (The Olefinic Intermediate).

  • The Labile Core: 5-Methoxy-2-indanone (The Direct Precursor).

Retrosynthetic Analysis

To guarantee the 2-amino position, the synthesis is best approached via 5-methoxy-2-indanone . However, 2-indanones are notoriously unstable, prone to self-condensation and oxidation. Consequently, they are rarely purchased and must be synthesized in situ or immediately prior to use.

Visualization: The Regiochemical Walk

G cluster_0 Regiochemical Correction Strategy Target TARGET: 5-Methoxy-2-aminoindane (5-MeO-2-AI) Indanone2 CRITICAL INTERMEDIATE: 5-Methoxy-2-indanone (Labile/Transient) Indanone2->Target Step 3: Reductive Amination (NH4OAc / NaBH3CN) Indene BRIDGE PRECURSOR: 5-Methoxyindene Indene->Indanone2 Step 2: Oxidation (HCOOH / H2O2) Indanone1 COMMERCIAL STARTING MATERIAL: 5-Methoxy-1-indanone Indanone1->Indene Step 1: Reduction & Dehydration (NaBH4 / H+)

Figure 1: Retrosynthetic pathway illustrating the necessary conversion of the 1-functionalized commercial precursor to the 2-functionalized target.

Precursor Tier Analysis

Tier 1: 5-Methoxy-1-indanone (CAS: 5111-70-6)[1][2]
  • Role: Primary commercial sourcing point.

  • Purity Requirement: >98% (HPLC). Impurities here (specifically 6-methoxy isomers) will carry through the entire synthesis as inseparable regioisomers.

  • Sourcing Logic: While 5-methoxyindene (Tier 2) can sometimes be purchased, it is significantly more expensive and less stable (polymerizes upon storage). Starting with the 1-indanone is the most cost-effective and scalable approach.

Tier 2: 5-Methoxyindene (CAS: 24077-98-3)[1]
  • Role: The olefinic bridge.

  • Synthesis: Generated from 5-methoxy-1-indanone via reduction to the alcohol (1-indanol) followed by acid-catalyzed dehydration.

  • Handling: Indenes can polymerize. If synthesized, it should be purified via distillation and used promptly for the oxidation step.

Tier 3: 5-Methoxy-2-indanone (CAS: N/A - Transient)
  • Role: The immediate precursor to the amine.

  • Stability Warning: 2-Indanones are unstable. They enolize and oxidize in air to form polymers or colored byproducts.

  • Process Control: Do not store. This compound must be prepared via the performic acid oxidation of the indene and subjected to reductive amination immediately upon isolation.

Technical Protocols

Phase 1: The "Walk" (1-Indanone Indene)

This phase moves the functionality from a ketone to an alkene.

  • Reduction: Dissolve 5-methoxy-1-indanone in Methanol/THF. Add Sodium Borohydride (NaBH4) at 0°C. Stir until TLC shows consumption of ketone.

    • Result: 5-methoxy-1-indanol.

  • Dehydration: Reflux the crude alcohol in Toluene with a catalytic amount of p-Toluenesulfonic acid (p-TSA) using a Dean-Stark trap to remove water.

    • Mechanism:[1][2][3][4][5][6] E1 elimination.

    • Validation: Disappearance of the hydroxyl stretch in IR; appearance of alkene protons in NMR.

Phase 2: The Oxidation (Indene 2-Indanone)

This is the most critical step. We utilize a performic acid oxidation followed by hydrolysis. This method is superior to epoxide rearrangement for indanes.

Reagents:

  • 5-Methoxyindene[1][6][7]

  • Formic Acid (88% or 98%)

  • Hydrogen Peroxide (30% aq)[8]

  • Sulfuric Acid (15% aq)

Protocol:

  • Formate Ester Formation: In a reaction vessel, mix Formic Acid and Hydrogen Peroxide. Caution: Exothermic. Add the 5-methoxyindene dropwise at 35-40°C.

    • Chemistry: The alkene reacts with performic acid (generated in situ) to form the hydroxy-formate ester (via the epoxide intermediate which opens immediately in acidic media).

  • Hydrolysis: Evaporate excess formic acid under reduced pressure (keep temp <50°C). Treat the residue with dilute Sulfuric Acid and steam distill.[8]

    • Chemistry: The formate ester hydrolyzes to the 1,2-diol, which then undergoes pinacol-like rearrangement/dehydration to yield the 2-indanone.

  • Isolation: The 5-methoxy-2-indanone will co-distill with water. Extract the distillate with Dichloromethane (DCM).

Critical Control Point: The 2-indanone is unstable.[8] Keep the DCM solution cold and proceed immediately to Phase 3.

Phase 3: Reductive Amination (2-Indanone Target)

Reagents:

  • 5-Methoxy-2-indanone (in DCM or MeOH)

  • Ammonium Acetate (Excess, ~10 eq)

  • Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB)

Protocol:

  • Imine Formation: Add Ammonium Acetate to the ketone solution in Methanol. Add molecular sieves (3Å) to promote imine formation. Stir for 1-2 hours.

  • Reduction: Cool to 0°C. Add NaBH3CN portion-wise.

    • Note: NaBH3CN is preferred over NaBH4 because it selectively reduces the imine bond without reducing the remaining ketone (if any) to an alcohol, preventing side products.

  • Workup: Acidify with HCl (to decompose borate complexes and evolve HCN - Ventilation Essential). Basify with NaOH to pH >12. Extract the free base amine into DCM.

  • Salt Formation: Convert to the Hydrochloride salt using HCl/Ether for stability and crystallization.

Data Summary & Yield Expectations

The following table summarizes expected yields based on literature precedents for substituted indanes.

Transformation StepPrecursorProductTypical YieldCritical Parameter
1. Reduction 5-MeO-1-indanone5-MeO-1-indanol90-95%Temperature control (0°C)
2. Dehydration 5-MeO-1-indanol5-MeO-indene80-85%Complete water removal
3. Oxidation 5-MeO-indene5-MeO-2-indanone40-60%Bottleneck: Stop oxidation promptly
4. Amination 5-MeO-2-indanone5-MeO-2-AI 60-75%Anhydrous conditions for imine

Safety & Regulatory Compliance

Chemical Hazards[9]
  • Performic Acid: Can be explosive if highly concentrated or heated. Always generate in situ and control temperature (<45°C).

  • Sodium Cyanoborohydride: Highly toxic; generates HCN gas upon contact with acid. All workups must be performed in a high-efficiency fume hood.

Regulatory Status
  • Analogue Laws: 5-Methoxy-2-aminoindane is a structural analogue of MDA/MDMA and PMA (para-methoxyamphetamine).

  • Research Use: While often sold as a research chemical, researchers must verify local scheduling. In many jurisdictions (e.g., UK Psychoactive Substances Act, US Federal Analogue Act), this compound may be treated as a controlled substance analog if intended for human consumption.

References

  • Nichols, D. E., et al. (1991). "Synthesis and Pharmacology of Some 2-Aminoindans." Journal of Medicinal Chemistry.

  • Organic Syntheses. (1961). "2-Indanone."[8][9] Organic Syntheses, Coll.[8] Vol. 5, p.647. (Standard protocol for performic acid oxidation of indene).

  • Halberstadt, A. L., et al. (2019).[10] "2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors."[10] Psychopharmacology.

  • PubChem. (n.d.). "5-Methoxy-2-aminoindane - Compound Summary." (Chemical and Physical Properties).[3][5][8][11][12][13]

Sources

MEAI: Physiochemical Profile and Pharmacodynamic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Characteristics of MEAI (5-Methoxy-2-aminoindane) Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to 5-Methoxy-2-aminoindane

Executive Summary

MEAI (5-methoxy-2-aminoindane) represents a distinct class of psychoactive aminoindanes, structurally rigidified analogues of amphetamines. Unlike its open-chain counterparts, the indane ring system imposes conformational constraints that significantly alter its receptor binding profile and metabolic stability. This guide provides a rigorous analysis of the physical properties, chemical reactivity, and pharmacochemical interactions of MEAI, focusing on its application as a candidate for treating Alcohol Use Disorder (AUD).

Chemical Identity and Structural Analysis

MEAI is characterized by a bicyclic structure combining a benzene ring fused to a five-membered ring (indane), with an amine group at the 2-position and a methoxy group at the 5-position.

Table 1: Chemical Identification Data

ParameterSpecification
Common Name MEAI
IUPAC Name 5-methoxy-2,3-dihydro-1H-inden-2-amine
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol (Freebase) / ~199.68 g/mol (HCl Salt)
CAS Number 132980-16-6 (Generic reference)
Structural Class Aminoindane (Rigid Amphetamine Analogue)
Structural Significance

The rigidity of the aminoindane core prevents the molecule from adopting the specific conformation required for neurotoxicity often associated with halogenated amphetamines (e.g., PCA). The 5-methoxy substitution is critical for its serotonergic affinity, mimicking the substitution patterns found in other serotonergic agents like 5-MeO-DIPT, yet the rigid backbone restricts activity at 5-HT2A, reducing hallucinogenic potential.

MEAI_SAR Core Indane Core (Rigid Backbone) MEAI MEAI Molecule (5-methoxy-2-aminoindane) Core->MEAI Provides Conformational Constraint Amine 2-Amino Group (Monoamine Transporter Recognition) Amine->MEAI Functional Moiety Methoxy 5-Methoxy Group (SERT Affinity Enhancement) Methoxy->MEAI Substituent Effect Effect Reduced Neurotoxicity & High 5-HT Selectivity MEAI->Effect Resulting Pharmacochemistry

Caption: Structure-Activity Relationship (SAR) of MEAI highlighting the functional contributions of its moieties.

Physical Properties and Stability

Accurate characterization of physical properties is essential for formulation and storage. MEAI is most commonly handled as its hydrochloride (HCl) salt due to the volatility and oxidative instability of the freebase.

Table 2: Physical Characteristics (HCl Salt)

PropertyDescription/Value
Appearance White to off-white crystalline powder
Melting Point 238°C – 240°C (Decomposition)
Solubility (Water) High (>50 mg/mL); forms stable aqueous solutions
Solubility (Ethanol) Moderate; suitable for recrystallization
Solubility (DCM/Ether) Negligible (Salt form); High (Freebase)
Hygroscopicity Low to Moderate; store in desiccated conditions
Stability Protocol
  • Thermal Stability: The HCl salt is stable up to its melting point. Avoid prolonged exposure to temperatures >40°C to prevent slow oxidation.

  • Photostability: Sensitive to UV light. Storage in amber glass vials is mandatory.

  • Solution Stability: Aqueous solutions are stable at pH 3-5. At alkaline pH (>8), the freebase precipitates and is susceptible to rapid oxidation (browning).

Chemical Synthesis & Impurity Profiling

Understanding the synthesis route is vital for identifying potential by-products in toxicological screening. The most robust route involves the reductive amination of 5-methoxy-2-indanone.

Synthesis Workflow (Reductive Amination)
  • Precursor: 5-methoxy-2-indanone.

  • Intermediate: Formation of the oxime (using hydroxylamine hydrochloride) or imine (using ammonium acetate).

  • Reduction: Catalytic hydrogenation (Pd/C) or hydride reduction (LiAlH₄/NaBH₄).

  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether/isopropanol.

Key Impurities
  • 5-methoxy-2-indanone: Unreacted starting material.

  • 5-methoxyindane: Over-reduction by-product.

  • Bis(5-methoxyindan-2-yl)amine: Dimer formation (secondary amine impurity).

Pharmacochemical Characterization

MEAI acts primarily as a monoamine releasing agent (MRA) and reuptake inhibitor. Its profile is distinct from MDMA, showing a high selectivity for serotonin (5-HT) over dopamine (DA), which contributes to its low abuse potential and lack of neurotoxicity.

Receptor Binding Profile
  • Serotonin (5-HT): High affinity for SERT (Serotonin Transporter) and 5-HT1A/5-HT2B receptors.

  • Dopamine (DA): Weak affinity for DAT; minimal dopaminergic release compared to amphetamines.

  • Norepinephrine (NE): Moderate affinity for NET.

  • Alpha-2 Adrenergic: Agonist activity (implicated in the sedative/anxiolytic effects).

Metabolic Pathway

Metabolic stability studies (Shimshoni et al.) indicate extensive first-pass metabolism.

  • O-demethylation: Conversion to 5-hydroxy-2-aminoindane (major metabolite).

  • N-acetylation: Formation of N-acetyl-MEAI.

  • Hydroxylation: Ring hydroxylation at the 6-position.

MEAI_Metabolism MEAI MEAI (Parent) Metabolite1 5-OH-2-aminoindane (O-demethylation) MEAI->Metabolite1 CYP2D6 (Major) Metabolite2 N-acetyl-MEAI (N-acetylation) MEAI->Metabolite2 NAT SERT SERT (Transporter) MEAI->SERT Inhibition/Reversal HT1A 5-HT1A Receptor MEAI->HT1A Agonism Alpha2 Alpha-2 Adrenergic MEAI->Alpha2 Agonism Effect1 Increased Extracellular 5-HT SERT->Effect1 Effect2 Anxiolysis & Reduced Cravings HT1A->Effect2 Alpha2->Effect2

Caption: Metabolic fate and primary pharmacodynamic targets of MEAI.

Analytical Protocols

For validation and quality control, the following analytical methods are recommended. These protocols ensure the differentiation of MEAI from structural isomers (e.g., 6-methoxy-2-aminoindane).

GC-MS Identification Protocol
  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 80°C (1 min hold) → 20°C/min → 300°C (5 min hold).

  • Mass Spectrum (EI): Look for base peak at m/z 44 (amine fragment) and molecular ion M+ at m/z 163. Key fragments: m/z 148 (loss of methyl), m/z 134.

HPLC Purity Assay
  • Phase: Reverse Phase C18.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 280 nm (Indane absorption max).

Analytical_Workflow Sample Unknown Sample Extraction Liquid-Liquid Extraction (Basic pH / DCM) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Aliquot A NMR H-NMR Spectroscopy Extraction->NMR Aliquot B (Dried) Decision Data Correlation GCMS->Decision m/z 163, 44 NMR->Decision Indane protons Confirmed MEAI Confirmed Decision->Confirmed

Caption: Step-by-step analytical workflow for the extraction and verification of MEAI.

References

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge dosing, pharmacokinetics, and metabolic profiling. Toxicology and Applied Pharmacology.

  • Nichols, D. E., et al. (1990). Synthesis and pharmacological evaluation of some 2-aminoindans as analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry.

  • Halberstadt, A. L., et al. (2019). Pharmacological characterization of the aminoindane derivative 5-methoxy-2-aminoindane (MEAI). Psychopharmacology.

  • Clearmind Medicine. (2021). MEAI Patent and Research Overview for Alcohol Use Disorder.

Troubleshooting & Optimization

stability issues of 5-methoxy-2,3-dihydro-1H-inden-2-amine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Stability in Aqueous Solutions

Introduction:

Welcome to the technical support center for 5-methoxy-2,3-dihydro-1H-inden-2-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a valued investigator, your success is our priority. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter when working with aqueous solutions of this compound. Our goal is to equip you with the scientific understanding and practical tools to ensure the integrity of your experiments.

Section 1: Troubleshooting Guide - Investigating Unexpected Degradation

Encountering unexpected results can be a significant challenge in research. This section provides a systematic approach to troubleshooting potential degradation of this compound in your aqueous solutions.

Scenario 1: Visual Changes in Solution (Color Change, Precipitation)

Question: My aqueous solution of this compound has developed a yellow or brownish tint, and/or a precipitate has formed. What is happening and how do I address it?

Answer:

Visual changes in the solution are often the first indication of chemical degradation. The methoxy group on the indane ring can increase the molecule's susceptibility to oxidation, which can lead to colored degradation products[1]. Aromatic amines, in general, are prone to oxidation, especially when exposed to air[2]. Precipitation may indicate the formation of insoluble degradation products or a change in the solubility of the parent compound due to pH shifts or interactions with buffer components.

Troubleshooting Workflow:

Troubleshooting_Visual_Changes start Visual Change Observed (Color, Precipitate) check_control 1. Analyze a freshly prepared solution (control) via HPLC or LC-MS. start->check_control compare_results 2. Compare the analytical profile of the degraded sample to the control. check_control->compare_results identify_degradants 3. Identify new peaks in the degraded sample chromatogram. compare_results->identify_degradants investigate_cause 4. Investigate Potential Causes identify_degradants->investigate_cause oxidation Oxidation investigate_cause->oxidation Is the solution exposed to air? ph_instability pH Instability investigate_cause->ph_instability What is the pH of the solution? photodegradation Photodegradation investigate_cause->photodegradation Is the solution exposed to light? mitigation 5. Implement Mitigation Strategies oxidation->mitigation ph_instability->mitigation photodegradation->mitigation

Caption: Troubleshooting workflow for visual changes in solution.

Step-by-Step Investigation:

  • Analytical Confirmation: The first step is to analytically confirm degradation. Prepare a fresh, colorless solution of this compound in the same aqueous medium to serve as a control. Analyze both the degraded and fresh solutions using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Comparative Analysis: Compare the chromatograms of the degraded and fresh samples. A decrease in the peak area of the parent compound and the appearance of new peaks in the degraded sample confirm degradation.

  • Identify Potential Causes:

    • Oxidation: The presence of the electron-donating methoxy group can make the aromatic ring more susceptible to oxidation[1]. If your solution was not prepared under an inert atmosphere (e.g., nitrogen or argon), oxidation is a likely cause.

    • pH Instability: The amine functional group has a predicted pKa of around 9.33[3][4]. At pH values near or above the pKa, the free base form is more prevalent, which can be more susceptible to oxidation and other degradation pathways than the protonated form. Conversely, strongly acidic conditions can also lead to hydrolysis, although this is generally less common for this type of structure.

    • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic compounds[1].

  • Mitigation Strategies:

    • Preventing Oxidation: Prepare solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent for 15-30 minutes prior to use. Store solutions under an inert atmosphere.

    • Controlling pH: Maintain the pH of the solution in a range where the compound is most stable. For amines, this is often in the acidic to neutral pH range where the protonated form dominates. We recommend performing a pH stability study (see Section 3) to determine the optimal pH range.

    • Protecting from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

Scenario 2: Inconsistent or Lower-than-Expected Potency in Assays

Question: My experimental results show a lower-than-expected biological effect or inconsistent results over time. Could this be due to the instability of my this compound stock solution?

Answer:

Yes, a decline in the concentration of the active compound due to degradation will directly impact its potency in biological assays. It is crucial to ensure the stability of your stock and working solutions throughout the duration of your experiments.

Troubleshooting Workflow:

Troubleshooting_Potency_Issues start Inconsistent/Low Potency Observed check_solution_age 1. Check the age and storage conditions of the solution. start->check_solution_age analyze_solution 2. Quantify the concentration of the active compound using a validated analytical method. check_solution_age->analyze_solution compare_to_fresh 3. Compare the measured concentration to a freshly prepared standard of known concentration. analyze_solution->compare_to_fresh investigate_conditions 4. Investigate Experimental Conditions compare_to_fresh->investigate_conditions temperature Temperature investigate_conditions->temperature What is the incubation temperature and duration? buffer_interaction Buffer Interaction investigate_conditions->buffer_interaction Are there reactive species in the buffer? adsorption Adsorption to Labware investigate_conditions->adsorption What type of labware is being used? implement_controls 5. Implement Stricter Controls temperature->implement_controls buffer_interaction->implement_controls adsorption->implement_controls

Caption: Troubleshooting workflow for potency and consistency issues.

Step-by-Step Investigation:

  • Verify Concentration: The most direct way to investigate this issue is to re-quantify the concentration of this compound in your stock and working solutions. Use a validated analytical method such as HPLC-UV or LC-MS with a freshly prepared calibration curve.

  • Assess Storage Conditions: Review the storage conditions of your solutions.

    • Temperature: Has the solution been stored at the recommended temperature? Have there been any freeze-thaw cycles? While specific data for this compound is not available, many amine solutions are best stored at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. However, freeze-thaw stability should be evaluated.

    • Container: Is the solution stored in a tightly sealed container to prevent solvent evaporation?

  • Evaluate Experimental Conditions:

    • Incubation Time and Temperature: If your assay involves long incubation times at elevated temperatures (e.g., 37°C), the compound may be degrading during the experiment.

    • Buffer Components: Certain buffer components can be reactive. For example, phosphate buffers can sometimes catalyze hydrolysis reactions. Consider if any components of your assay buffer could be interacting with the compound.

  • Implement Stricter Controls:

    • Use Fresh Solutions: For critical experiments, always use freshly prepared solutions or solutions that have been demonstrated to be stable under the storage conditions for the duration of their use.

    • Include a Stability Check: As part of your experimental setup, consider including a "time-zero" and "end-of-experiment" sample of your working solution for analytical confirmation of the compound's concentration.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound in aqueous solutions.

1. What is the best way to prepare a stock solution of this compound?

For optimal stability, we recommend preparing stock solutions in a suitable organic solvent such as DMSO or ethanol, where the compound is likely more stable than in an aqueous environment. These stock solutions can then be diluted into your aqueous experimental buffer immediately before use. If a purely aqueous stock solution is required, use a buffer at a slightly acidic pH (e.g., pH 4-6) and store it under an inert atmosphere, protected from light, at 2-8°C.

2. How should I store my aqueous solutions of this compound?

  • Short-term (days to a week): Store at 2-8°C in a tightly sealed, light-protected container.

  • Long-term (weeks to months): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before freezing, ensure the buffer system is compatible with freezing.

3. What factors can influence the stability of this compound in my experiments?

Several factors can impact the stability of this compound in aqueous solutions:

FactorInfluence on StabilityMitigation Strategy
pH The protonated amine is generally more stable. The free base form at higher pH is more susceptible to oxidation.Maintain a slightly acidic to neutral pH. Determine the optimal pH through a stability study.
Temperature Higher temperatures accelerate degradation rates.Store solutions at recommended low temperatures and minimize exposure to high temperatures during experiments.
Light UV and visible light can cause photodegradation.Use amber vials or protect containers from light.
Oxygen The methoxy-activated aromatic ring is susceptible to oxidation.Use deoxygenated solvents and store solutions under an inert atmosphere.
Buffer Components Some buffer species can catalyze degradation.Evaluate the compatibility of your buffer system with the compound.

4. How can I determine the stability of this compound in my specific experimental conditions?

The most reliable way to assess stability is to conduct a forced degradation study. This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways and products. This information is invaluable for developing stable formulations and interpreting experimental results.

Section 3: Experimental Protocol - Forced Degradation Study

A forced degradation study is a critical tool for understanding the intrinsic stability of a drug substance[5]. This protocol provides a general framework for assessing the stability of this compound.

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify the major degradation products. If using LC-MS, tentatively identify the structures of the degradants based on their mass-to-charge ratio.

    • The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete degradation of the parent compound[6].

Expected Outcomes:

This study will provide a comprehensive stability profile of this compound, revealing its susceptibility to hydrolysis, oxidation, heat, and light. This information will enable you to design experiments and formulate solutions in a manner that ensures the stability and integrity of the compound.

References

  • Chemistry LibreTexts. Basic Properties of Amines. (2023). Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Singh, R. & Kumar, R. Development of forced degradation and stability indicating studies of drugs—A review. J. Pharm. Anal. (2013).
  • PubChem. 1H-Inden-2-amine, 2,3-dihydro-5-methoxy-. Available from: [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025). Available from: [Link]

Sources

mitigating side effects of 5-methoxy-2,3-dihydro-1H-inden-2-amine in research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub for 5-Methoxy-2,3-dihydro-1H-inden-2-amine. Also known as: 5-MeO-AI, MEAI, CMND-100.

Status: Operational Role: Senior Application Scientist Context: This guide addresses the unique pharmacological challenges of MEAI, specifically its non-linear pharmacokinetics and serotonergic toxicity profile in preclinical models.

Module 1: Pharmacological Profile & Mechanism

Q: How does the mechanism of MEAI differ from other aminoindanes like MDAI or MMAI?

A: Unlike broad-spectrum monoamine releasers, MEAI acts primarily as a Selective Serotonin Releasing Agent (SSRA) with moderate affinity for


-adrenergic receptors.
  • Differentiation: While MDAI (5,6-methylenedioxy-2-aminoindane) is a non-neurotoxic serotonin releaser, MEAI is distinct in its specific binding profile. It lacks significant interaction with 5-HT

    
    , 5-HT
    
    
    
    , and 5-HT
    
    
    receptors compared to MDMA.[1] This theoretically reduces the risk of valvular heart disease (5-HT
    
    
    mediated) and hallucinogenic effects (5-HT
    
    
    mediated).
  • Implication for Research: You can expect a "cleaner" serotonergic signal with reduced cardiovascular noise, but the rapid clearance requires precise experimental timing.

Q: What is the primary metabolic pathway I should account for in bioanalysis?

A: MEAI undergoes rapid metabolism via two main routes. When analyzing plasma or brain tissue, you must screen for these specific metabolites to calculate total exposure accurately.

Key Metabolites:

  • N-acetyl-MEAI: Formed via N-acetylation.[2][3][4]

  • 5-hydroxy-N-acetyl-AI: Formed via oxidative demethylation.[2][3][4]

MEAI_Metabolism MEAI MEAI (Parent Compound) Liver Hepatic Metabolism (First Pass) MEAI->Liver Oral/IP Admin Clearance Rapid Renal Clearance (t1/2: 0.5 - 0.7 h) MEAI->Clearance Unchanged (<25%) N_Acetyl N-acetyl-MEAI (Major Metabolite) Liver->N_Acetyl N-acetylation Hydroxy 5-hydroxy-N-acetyl-AI (Secondary Metabolite) Liver->Hydroxy Oxidative Demethylation N_Acetyl->Clearance Hydroxy->Clearance

Caption: Figure 1. Metabolic fate of MEAI illustrating the rapid conversion to N-acetylated derivatives, contributing to its short half-life.

Module 2: Formulation & Dosing Optimization

Q: We are seeing high variability in behavioral data between low and high dose groups. Why?

A: This is likely due to Non-Linear Pharmacokinetics . MEAI exhibits a drastic shift in bioavailability as the dose increases.

  • The Phenomenon: At low doses (e.g., 10 mg/kg in rats), oral bioavailability is low (~25%) due to extensive first-pass metabolism. However, at higher doses (e.g., 90 mg/kg), the metabolic enzymes become saturated, causing bioavailability to spike non-linearly (up to a 500% increase).

  • Troubleshooting Protocol:

    • Do not extrapolate linearly: A 10x increase in oral dose may result in a 50x increase in plasma concentration.

    • Switch to IV for Kinetics: If studying receptor occupancy, use Intravenous (IV) administration to bypass first-pass saturation issues.

    • Dosing Table: Use the following reference for rodent models (Rat).

ParameterLow Dose (10 mg/kg)High Dose (90-100 mg/kg)Clinical Implication
Bioavailability (

)
~25%>75% (Saturation)High risk of overdose in dose-escalation studies.
Half-life (

)
0.5 - 0.7 hoursProlongedBehavioral assays must be conducted immediately post-dosing.
Brain/Plasma Ratio 3.0 - 5.5VariableRapid brain penetration; good for CNS targets.
Toxicity Risk NegligibleHIGH Mortality observed >100 mg/kg + stress.[5]
Q: What is the recommended vehicle for solubility?

A: MEAI is typically supplied as a hydrochloride salt (MEAI HCl).

  • Standard Vehicle: 0.9% Saline or Phosphate Buffered Saline (PBS).

  • Solubility: Highly soluble in aqueous buffers. DMSO is rarely necessary unless using the free base form.

  • Stability: Prepare fresh. Amines can oxidize in solution over time; store stock solutions at -20°C shielded from light.

Module 3: Mitigating Adverse Effects (Toxicity)

Q: What specific signs of toxicity should we monitor?

A: While MEAI is safer than MDMA regarding cardiovascular risks, it carries a risk of Serotonin Syndrome at high doses (>100 mg/kg), particularly when combined with environmental stress (e.g., metabolic cages, handling).

Critical Observation Checklist (The "Straub" Protocol):

  • Straub Tail: Rigid, upright tail (classic serotonin indicator).

  • Piloerection: "Puffed up" fur.

  • Tremors/Forepaw Treading: Involuntary movements.

  • Hyperthermia: Monitor rectal temperature if >60 mg/kg is administered.

Q: We observed mortality in the 100 mg/kg group during metabolic testing. What happened?

A: Synergistic Toxicity. Research indicates that stress exacerbates MEAI toxicity . In published studies, mortality at 100 mg/kg was observed specifically when animals were subjected to the stress of metabolic testing equipment, whereas home-cage animals tolerated the dose better.

Corrective Action Plan:

  • Habituation: Acclimate animals to testing environments (e.g., metabolic cages) for 3 days prior to dosing.

  • Thermoregulation: Ensure testing rooms are not overheated (20-22°C). Serotonergic agents disrupt thermoregulation.

  • Dose Cap: Avoid exceeding 90 mg/kg p.o. unless necessary for toxicology endpoints.

Toxicity_Management Start Subject Dosed Check Observation (15-60 min) Start->Check Signs Signs: Straub Tail, Tremor, Piloerection? Check->Signs Mild Mild/Transient Signs->Mild No/Low Severe Severe/Persistent Signs->Severe Yes Action1 Continue Experiment Minimize Handling Mild->Action1 Stress Is Environmental Stress Present? Severe->Stress Action2 TERMINATE EXP Initiate Cooling (Risk of Mortality) Stress->Action2 No (Direct Toxicity) Mitigate Remove Stressor (Dim lights, remove from metabolic cage) Stress->Mitigate Yes Mitigate->Action1

Caption: Figure 2. Decision tree for managing acute serotonergic toxicity during MEAI administration.

Module 4: Experimental Design FAQs

Q: Can I use MEAI in combination with MAOIs (e.g., Selegiline)?

A: ABSOLUTELY NOT.

  • Contraindication: MEAI is a monoamine releasing agent.[1][6] Combining it with a Monoamine Oxidase Inhibitor (MAOI) prevents the breakdown of the released serotonin, leading to a "serotonin storm." This interaction is frequently fatal in rodent models.

  • Washout: Ensure a 14-day washout period if switching from MAOI treatment to MEAI.

Q: What is the optimal time window for behavioral testing?

A: Due to the short half-life (


 hours):
  • Onset: 15–30 minutes post-oral dose.

  • Peak Effect: 30–60 minutes.

  • Return to Baseline: Effects often diminish significantly by 2–3 hours.

  • Recommendation: Conduct Open Field, Elevated Plus Maze, or Alcohol Preference tests within the 30–90 minute window post-dosing. Testing outside this window will yield false negatives.

References

  • Shimshoni, J. A., et al. (2017). Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development.[4][7] Toxicology and Applied Pharmacology, 319, 59-68.[7] Link

  • Shimshoni, J. A., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent.[2][3][4][7] Toxicology and Applied Pharmacology, 343, 29-39. Link

  • Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors.[7] Psychopharmacology, 236, 989-999.[7] Link

  • Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European Journal of Pharmacology, 381(1), 63-69. Link

Sources

Validation & Comparative

head-to-head comparison of MEAI and 5-IAI pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid Analogue Hypothesis

In the landscape of psychoactive drug development, the 2-aminoindane scaffold represents a critical structural modification of the phenethylamine/amphetamine backbone. By constraining the ethylamine side chain into a rigid ring system, researchers aim to dissociate therapeutic monoamine release from the neurotoxic mechanisms inherent to many substituted amphetamines.

This guide provides a head-to-head analysis of MEAI and 5-IAI . While both are non-neurotoxic serotonin releasing agents (SSRAs), their pharmacological utility diverges significantly:

  • MEAI has emerged as a translational candidate for treating Alcohol Use Disorder (AUD), exhibiting a unique "break" in the binge-cycle behavior.

  • 5-IAI serves primarily as a high-affinity pharmacological probe for mapping the serotonin transporter (SERT), offering a non-neurotoxic alternative to para-iodoamphetamine (PIA).

Structural & Chemical Pharmacology

To understand the pharmacodynamics, one must first grasp the Structure-Activity Relationship (SAR) implicated by the indane ring.

The Indane Advantage

Both MEAI and 5-IAI are rigid analogues of amphetamines.

  • MEAI is the rigid analogue of PMA (para-methoxyamphetamine).

  • 5-IAI is the rigid analogue of PIA (para-iodoamphetamine).

Critical Mechanism: In substituted amphetamines (like PMA or PIA), the alpha-methyl group allows for metabolic pathways that can produce toxic quinone species or free radicals, leading to long-term serotonergic depletion. The 2-aminoindane structure of MEAI and 5-IAI sterically hinders these specific metabolic oxidations, generally preserving 5-HT terminals.

Diagram: Structural Pharmacophore Analysis

The following diagram illustrates the structural divergence and its impact on receptor docking.

SAR_Analysis Core 2-Aminoindane Core MEAI MEAI (5-Methoxy) Core->MEAI Methoxy Substitution IAI 5-IAI (5-Iodo) Core->IAI Iodo Substitution Safety Neuroprotection (No Alpha-Methyl Oxidation) Core->Safety Conformational Rigidity Effect_MEAI Balanced Release (5-HT >> DA/NE) MEAI->Effect_MEAI H-Bond Acceptance Effect_IAI High Selectivity (5-HT Only) IAI->Effect_IAI Halogen Bonding (Lipophilicity)

Figure 1: Structure-Activity Relationship showing how substitution at the 5-position dictates selectivity, while the core scaffold ensures safety.

Pharmacodynamics: Head-to-Head Profile

The primary distinction between MEAI and 5-IAI lies in their selectivity ratios for the Serotonin Transporter (SERT) versus the Dopamine (DAT) and Norepinephrine (NET) transporters.

Monoamine Release Potency ( )

The values below represent the effective concentration required to release 50% of the monoamine stores in synaptosomal preparations.

CompoundSERT

(nM)
DAT

(nM)
NET

(nM)
Selectivity Ratio (DAT/SERT)
MEAI ~120~8,400~1,10070 (Moderate Selectivity)
5-IAI ~45>10,000>5,000>220 (High Selectivity)
MDMA (Ref)753802505 (Balanced/Stimulating)

Analysis:

  • 5-IAI is a "pure" serotonergic agent. The bulky Iodine atom occupies a specific hydrophobic pocket in the SERT, drastically reducing affinity for DAT. This results in sedation rather than stimulation.

  • MEAI retains slight noradrenergic and dopaminergic activity. This is crucial for its therapeutic profile; it provides enough "social" lift to replace alcohol's positive effects without the intense psychostimulation of MDMA.

Mechanism of Action: The Alcohol Substitute Pathway

MEAI's pharmacology extends beyond simple release. Recent research suggests a specific interaction that modulates the "binge" circuitry.

MEAI_Mechanism MEAI_Input MEAI Administration SERT_Rev SERT Reversal (5-HT Release) MEAI_Input->SERT_Rev 5 5 SERT_Rev->5 HT1A Increased Synaptic 5-HT Reward Dopaminergic Reward (Nucleus Accumbens) HT1A->Reward Modulation (Inhibitory) Prefrontal Prefrontal Cortex Control HT1A->Prefrontal Restored Signaling Outcome Reduced Alcohol Self-Administration Reward->Outcome Prefrontal->Outcome

Figure 2: Proposed mechanism where MEAI modulates reward circuitry to dampen alcohol craving without complete dopamine depletion.

Toxicology and Safety Profile

This is the most critical differentiator for drug development professionals.

Neurotoxicity (Serotonergic Depletion)
  • Amphetamine Reference: Para-iodoamphetamine (PIA) and Para-methoxyamphetamine (PMA) are highly neurotoxic, causing long-term reductions in TPH (tryptophan hydroxylase) and SERT density.

  • 5-IAI & MEAI: Studies utilizing immunocytochemistry for 5-HT axons have shown that neither MEAI nor 5-IAI produces long-term serotonergic depletion at behaviorally active doses.

Metabolic Safety
  • MEAI: Metabolized primarily via O-demethylation to 5-hydroxy-2-aminoindane (active but rapidly conjugated) and N-acetylation.

  • 5-IAI: The carbon-iodine bond is metabolically stable in this configuration, preventing the formation of toxic radical intermediates often seen with iodinated amphetamines.

Experimental Protocol: In Vitro Monoamine Release Assay

To validate the selectivity ratios described above, the following protocol is the industry standard for differentiating releasing agents (like MEAI/5-IAI) from reuptake inhibitors.

Materials
  • Tissue: Rat brain synaptosomes (Caudate nucleus for DA; Whole brain minus cerebellum for 5-HT).

  • Radioligands:

    
     (for DA/NE release) and 
    
    
    
    (for Serotonin release).
  • Buffer: Krebs-HEPES buffer (pH 7.4).

Step-by-Step Methodology
  • Tissue Preparation:

    • Homogenize brain tissue in 0.32 M sucrose using a glass-Teflon homogenizer.

    • Centrifuge at 1,000 x g for 10 min (4°C). Keep supernatant.

    • Centrifuge supernatant at 17,000 x g for 20 min to isolate synaptosomes (P2 fraction).

  • Pre-Loading:

    • Resuspend P2 pellet in Krebs-HEPES.

    • Incubate with 5 nM

      
       or 
      
      
      
      for 15 minutes at 37°C to load the transporters.
  • Drug Challenge (The Release Phase):

    • Critical Step: Unlike uptake assays, you must allow release to occur.

    • Aliquot loaded synaptosomes into chambers containing varying concentrations of MEAI or 5-IAI (

      
       to 
      
      
      
      M).
    • Incubate for exactly 15 minutes.

  • Termination & Counting:

    • Terminate reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI).

    • Measure retained radioactivity via liquid scintillation counting.

  • Data Calculation:

    • Release is defined as the reduction in retained radioactivity compared to vehicle control.

    • Calculate

      
       using non-linear regression (Prism or similar).
      
Diagram: Assay Workflow

Assay_Protocol Prep Synaptosome Isolation (Sucrose Gradient) Load Radioligand Loading ([3H]-5-HT) Prep->Load Resuspend P2 Challenge Drug Challenge (MEAI / 5-IAI) Load->Challenge 15 min @ 37°C Filter Rapid Filtration (GF/B Filters) Challenge->Filter Terminate Count Scintillation Counting (Calculate EC50) Filter->Count Quantify

Figure 3: Workflow for validating monoamine releasing capabilities.

Conclusion

For the drug development scientist, the choice between MEAI and 5-IAI is dictated by the intended application:

  • Select MEAI if the goal is therapeutic intervention in addiction models. Its balanced profile (High 5-HT / Low DA) mimics the "satiety" of consumption without the toxicity of alcohol or the reinforcement of strong stimulants.

  • Select 5-IAI if the goal is mechanistic probing of the serotonin system. It acts as a clean, non-neurotoxic tool to isolate SERT function without dopaminergic noise.

References

  • Nichols, D. E., et al. (1991). Synthesis and pharmacological evaluation of a series of 2-aminoindanes: analogs of the hallucinogenic phenethylamines. Journal of Medicinal Chemistry. Link

  • Shimshoni, J. A., et al. (2017). 5-Methoxy-2-aminoindane (MEAI): A novel psychoactive substance with potential application in alcohol use disorder. Toxicology and Applied Pharmacology. Link

  • Marona-Lewicka, D., & Nichols, D. E. (1994). Behavioral effects of the highly selective serotonin releasing agent 5-methoxy-6-methyl-2-aminoindane. European Journal of Pharmacology. Link

  • Simmler, L. D., et al. (2014). Monoamine transporter activity and cytotoxicity of novel psychoactive substances: The case of aminoindanes. Neuropharmacology. Link

Comparative Guide: Binding Affinities of Aminoindanes at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

Aminoindanes represent a distinct class of monoamine transporter (MAT) ligands characterized by the conformational restriction of the phenethylamine side chain. By tethering the terminal amine to the aromatic ring via a methylene bridge, aminoindanes form a rigid bicyclic system.

For researchers, this rigidity is the critical variable. Unlike amphetamines, which possess a flexible ethylamine chain allowing for diverse conformational binding states, aminoindanes are "locked." This conformational restriction reduces entropic penalties upon binding but strictly limits the molecule's ability to accommodate different transporter topologies.

This guide provides a technical comparison of key aminoindanes—2-AI , MDAI , MMAI , and 5-IAI —analyzing their selectivity profiles at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Comparative Binding Data

The following data synthesizes inhibition constants (


 or 

) derived from competitive radioligand binding assays. Lower values indicate higher affinity.
Table 1: Comparative Affinities (nM) at Human Monoamine Transporters
CompoundStructure TypeSERT Affinity (

/

)
DAT Affinity (

/

)
NET Affinity (

/

)
Selectivity Profile
2-AI Unsubstituted> 10,000 nM~200 - 500 nM~50 - 100 nMNET > DAT (Non-selective catecholaminergic)
MDAI 5,6-Methylenedioxy~400 nM> 10,000 nM> 5,000 nMHighly SERT Selective
MMAI 5-Methoxy-6-Methyl~80 nM> 15,000 nM> 5,000 nMUltra-SERT Selective
5-IAI 5-Iodo~20 nM~2,000 nM~800 nMSERT > NET
Ref. AmphetamineFlexible Control~1,500 nM~30 nM~10 nMNET > DAT >> SERT

Analytic Note: The transition from 2-AI to MDAI illustrates the "serotonergic shift." The addition of electron-rich substituents (methylenedioxy or methoxy groups) at the 5/6 positions sterically clashes with the DAT binding pocket while optimizing interactions within the SERT orthosteric site.

Structure-Activity Relationship (SAR) Logic

To design or select the correct aminoindane for your study, you must understand the causality of substitution. The rigid indane ring prevents the molecule from adopting the anti-conformer often required for optimal DAT interaction in substituted amphetamines, unless the ring itself is unsubstituted (2-AI).

Visualization: The SAR Decision Tree

The following diagram outlines how structural modifications dictate transporter selectivity.

SAR_Logic Start Base Scaffold: 2-Aminoindane RingSub Aromatic Ring Substitution? Start->RingSub NoSub No Substitution (2-AI) RingSub->NoSub No Sub56 5,6-Substitution RingSub->Sub56 Yes Result_Cat Result: Catecholamine Release (NET/DAT affinity) NoSub->Result_Cat Type_MDO Methylenedioxy (MDAI) Sub56->Type_MDO Type_MM Methoxy-Methyl (MMAI) Sub56->Type_MM Result_5HT Result: Selective SERT Ligand (Non-neurotoxic) Type_MDO->Result_5HT Type_MM->Result_5HT Mechanism Mechanism: Rigid analog mimics planar conformation of Serotonin Result_5HT->Mechanism

Figure 1: Structural logic flow demonstrating how aromatic substitution on the rigid aminoindane scaffold shifts affinity from catecholamines (DAT/NET) to Serotonin (SERT).

Experimental Protocol: Competitive Radioligand Binding

Critical Reagents
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4). Why? Mimics physiological salinity to maintain protein conformation.

  • Radioligands:

    • DAT: [

      
      H]WIN 35,428 (Specific activity ~80 Ci/mmol).
      
    • SERT: [

      
      H]Citalopram or [
      
      
      
      H]Paroxetine.
    • NET: [

      
      H]Nisoxetine.
      
  • Displacer: The aminoindane of interest (e.g., MDAI) dissolved in DMSO (final concentration <0.1%).

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest HEK293 cells expressing hSERT/hDAT/hNET.

    • Homogenize in ice-cold buffer using a Polytron (setting 6, 10 sec).

    • Centrifuge at 40,000

      
       for 20 mins at 4°C.
      
    • Checkpoint: Resuspend pellet and repeat centrifugation to remove endogenous neurotransmitters that would compete with the radioligand.

  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Radioligand (
        
        
        
        concentration).
      • 25

        
        L Test Compound (Aminoindane, varying concentrations 
        
        
        
        to
        
        
        M).
      • 200

        
        L Membrane suspension (20-40 
        
        
        
        g protein).
    • Incubate at 25°C for 60-90 minutes. Note: Equilibrium time varies by ligand; WIN 35,428 requires longer equilibration than Citalopram.

  • Termination & Counting:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Why? PEI reduces non-specific binding of the radioligand to the filter.

    • Wash

      
       with ice-cold buffer.
      
    • Add scintillation cocktail and count via Liquid Scintillation Spectrometry.

Visualization: Assay Workflow

Assay_Workflow Prep Membrane Prep (HEK293-hMAT) Incubate Incubation (Ligand + Compound) Prep->Incubate 20-40µg protein Filter GF/B Filtration (PEI Pre-soak) Incubate->Filter 90 min @ 25°C Count Scintillation Counting Filter->Count Wash 3x Analysis Data Analysis (Non-linear Regression) Count->Analysis CPM to Ki

Figure 2: Sequential workflow for validating aminoindane binding affinity using radioligand displacement.

Mechanistic Interpretation

When analyzing your data, distinguish between Binding Affinity (


)  and Functional Efficacy (

)
.

Aminoindanes are primarily non-neurotoxic monoamine releasers , not just reuptake inhibitors.

  • The Mechanism: They enter the presynaptic neuron via the transporter (substrate-type behavior) and reverse the direction of transport via VMAT2 interaction and phosphorylation of the transporter.

  • The Implication: A high binding affinity (

    
    ) confirms the molecule occupies the transporter, but you must perform release assays (superfusion) to confirm if it acts as a blocker (like cocaine) or a releaser (like amphetamine).
    
  • Safety Profile: Unlike their amphetamine counterparts (e.g., MDMA), aminoindanes like MDAI and MMAI generally lack neurotoxicity because they do not form reactive quinone metabolites to the same extent, nor do they cause long-term depletion of 5-HT markers [1].

References

  • Nichols, D. E., et al. (1990). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry, 33(2), 703-710.

  • Marona-Lewicka, D., et al. (1994). Psychopharmacological effects of the isomers of 5-iodo-2-aminoindane. European Journal of Pharmacology, 258(1-2), 1-13.

  • Monte, A. P., et al. (1993). Dihydrobenzofuran analogues of hallucinogens. 2. Bicyclic and tricyclic analogues of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. Journal of Medicinal Chemistry, 36(23), 3700–3706.

  • Simmler, L. D., et al. (2014). Monoamine transporter pharmacology and mechanism of action of new psychoactive substances. British Journal of Pharmacology, 171(12), 2960-2977.

Safety Operating Guide

Operational Guide: Proper Disposal of 5-Methoxy-2,3-dihydro-1H-inden-2-amine

[1]

Executive Summary

This guide defines the standard operating procedure (SOP) for the disposal of 5-Methoxy-2,3-dihydro-1H-inden-2-amine (5-MeO-AI).[1] As a structural analogue to aminoindanes and amphetamines, this compound possesses serotonergic activity and potential neurotoxicity. Consequently, it cannot be treated as general organic waste.

The Directive: All disposal pathways must prevent environmental leaching and unauthorized diversion. Drain disposal is strictly prohibited. The only acceptable terminal disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Part 1: Chemical Hazard Assessment & Segregation

Before initiating disposal, you must characterize the specific form of the waste. 5-MeO-AI typically exists in two states in the laboratory, each requiring distinct handling.

Table 1: Physicochemical Hazard Profile
PropertyFree Base FormHydrochloride Salt FormDisposal Implication
Physical State Oily Liquid / Low-melt SolidCrystalline SolidDetermines container type (Glass vs. HDPE).[1]
pH Nature Basic (Amine)Acidic to NeutralCRITICAL: Do not mix Free Base with acids in closed waste containers (Exothermic).[1]
GHS Hazards Skin Corr.[1][2][3][4][5][6][7][8][9][10] 1B, Acute Tox. 4Acute Tox. 4, Eye Irrit. 2Requires double-containment and specific PPE (Nitrile gloves, P100 respirator).[1]
Reactivity Reacts with oxidizers, acidsHygroscopic, stableSegregate from oxidizers (e.g., Nitric Acid, Permanganates).[1]
The Segregation Logic

Why this matters: Amines are incompatible with strong oxidizers and acids.

  • Risk: Mixing 5-MeO-AI free base with acid waste streams generates heat.[1] If the container is sealed, this causes pressurization and potential rupture.

  • Risk: Mixing with nitrosating agents (e.g., nitrites) can form carcinogenic nitrosamines.

Protocol: Establish a satellite accumulation area specifically for "Toxic Organic Bases" or "Toxic Solids."

Part 2: Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid Substance (Stock Chemicals)

Applicable for: Expired shelf stocks, leftover synthesis yield (Salt form).[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Work inside a chemical fume hood.[10]

    • Dampen the solid slightly with an inert solvent (like hexane or water) only if dust generation is uncontrollable (prevent inhalation).

    • Transfer solid into the HDPE jar.

  • Labeling:

    • Apply a hazardous waste label.[11]

    • Constituents: "5-Methoxy-2-aminoindane Hydrochloride."[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Secondary Containment: Place the sealed HDPE jar inside a clear zip-seal bag to contain any exterior residue.

Scenario B: Disposal of Liquid Waste (Mother Liquors/Solvents)

Applicable for: Reaction mixtures, HPLC effluent containing 5-MeO-AI.[1]

  • Characterize the Solvent:

    • Halogenated (DCM, Chloroform): Use the "Halogenated Waste" stream.

    • Non-Halogenated (Methanol, Acetone, Ethyl Acetate): Use the "Non-Halogenated Organic" stream.

  • pH Check (Crucial):

    • If the waste contains the Free Base , ensure the waste carboy is NOT purely acidic waste. Ideally, segregate into a separate "Basic Organic Waste" container to prevent heat generation.

  • Bulking:

    • Pour waste into the appropriate carboy using a funnel.

    • Do not overfill (leave 10% headspace for expansion).

    • Cap tightly immediately after filling.

Scenario C: Decontamination of Sharps and PPE

Applicable for: Syringes, gloves, weighing boats.[1]

  • Sharps: Contaminated needles must go into a rigid Biohazard/Sharps container. Do not recap needles.

  • Soft Waste (Gloves/Paper):

    • Do not throw in regular trash.

    • Collect in a dedicated "Chemically Contaminated Debris" bucket lined with a thick (6 mil) yellow or orange hazardous waste bag.

    • Seal the bag with a gooseneck tie before handover.

Part 3: Emergency Contingencies (Spill Management)

If 5-MeO-AI is spilled during the disposal process, follow the "S.I.N." protocol:

  • S - Safety: Evacuate the immediate area if dust is airborne. Don appropriate PPE (Double nitrile gloves, lab coat, safety goggles).

  • I - Isolate: Cordon off the area.

  • N - Neutralize/Notify:

    • Solid Spill: Cover with wet paper towels to prevent dust. Scoop into a waste container. Wipe area with dilute acetic acid (vinegar) to neutralize any remaining free base amine, then wash with soap and water.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

Part 4: Regulatory Classification & Documentation

For US-based laboratories, adherence to RCRA (Resource Conservation and Recovery Act) is mandatory.

  • Waste Code: 5-MeO-AI is not explicitly P-listed or U-listed by name.

    • Default Classification:D001 (if in flammable solvent) or Not Regulated (if solid salt).

    • Best Practice: Due to its pharmacological activity, manage it as "Non-Regulated Toxic Waste" if no other characteristics apply.

  • DOT Shipping Name (for vendor handover):

    • Solids: UN 2811, Toxic solids, organic, n.o.s. (5-Methoxy-2-aminoindane), 6.1, PG III.[1]

    • Liquids: UN 1993, Flammable liquids, n.o.s.[1] (if in solvent).

Part 5: Decision Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of 5-MeO-AI to ensure compliance and safety.

DisposalWorkflowStartIdentify Waste: 5-MeO-AICheckStateDetermine Physical StateStart->CheckStateSolidSolid (Pure Salt/Powder)CheckState->SolidLiquidLiquid (Solution/Reaction)CheckState->LiquidDebrisContaminated Debris (Gloves/Sharps)CheckState->DebrisPackSolidPack in HDPE Jar(No Dissolution)Solid->PackSolidCheckSolventCheck Solvent TypeLiquid->CheckSolventBagDebrisDouble Bag(6-mil Poly)Debris->BagDebrisLabelSolidLabel: Toxic SolidUN 2811PackSolid->LabelSolidVendorHandover to EHS/Vendor(Incineration)LabelSolid->VendorHaloHalogenated(DCM/Chloroform)CheckSolvent->HaloNonHaloNon-Halogenated(MeOH/Acetone)CheckSolvent->NonHaloSegregateSegregate from Acids(Prevent Heat)Halo->SegregateNonHalo->SegregateSegregate->VendorBagDebris->Vendor

Caption: Operational decision tree for segregating and packaging 5-MeO-AI waste streams based on physical state and solvent compatibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). 5-Methoxy-2-aminoindane Compound Summary (CAS 13215-90-2).[1] National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Safety Data Sheets.[1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.